2-Cyclopropylfuran-3-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKAHSGVCRCIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-51-6 | |
| Record name | 2-cyclopropylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Carboxylation of Grignard Reagents
One of the most direct and versatile methods to prepare carboxylic acids is the carboxylation of Grignard reagents . For this compound, the key step involves:
- Preparation of a Grignard reagent from a suitable halogenated cyclopropylfuran precursor, for example, 2-cyclopropylfuran-3-bromide.
- Reaction of this Grignard reagent with carbon dioxide (CO₂), which acts as an electrophile.
- Acidic workup to hydrolyze the magnesium carboxylate intermediate to the free carboxylic acid.
- Allows introduction of the carboxyl group at a specific position.
- High regioselectivity and yields when starting from well-defined halide precursors.
- Sensitive functional groups such as O-H or N-H are incompatible with Grignard reagents.
- Requires strictly anhydrous conditions.
This method aligns with classical carboxylation reactions described in the literature, where the Grignard reagent adds nucleophilically to CO₂, forming the carboxylate intermediate which is then protonated to yield the acid.
Cyclopropanation of Furan Derivatives Followed by Functionalization
Cyclopropyl groups are commonly introduced via cyclopropanation reactions , which involve the reaction of alkenes with carbenoid species:
- The furan ring bearing an alkene substituent at the 2-position can be subjected to cyclopropanation using reagents such as dihalocarbenes or Simmons–Smith reagents.
- Subsequent oxidation or functional group transformation at the 3-position of the furan ring introduces the carboxylic acid group.
This approach is supported by patent literature describing preparation of cyclopropane carboxylic acids through reactions involving halogenated precursors and metallic zinc in polar aprotic solvents like DMF, followed by dehydration steps with acetic anhydride to yield cyclopropane carboxylic acid derivatives.
Conversion of Acid Derivatives to this compound
Carboxylic acids can be prepared from their derivatives such as esters or acyl chlorides:
- Acyl chlorides can be synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅).
- Esters can be hydrolyzed under acidic or basic conditions to yield the free acid.
For this compound, ester intermediates might be prepared via Fischer esterification of the acid or from acyl chlorides, then hydrolyzed back to the acid as needed.
Comparative Data Table: Preparation Methods for this compound
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range (%) |
|---|---|---|---|---|
| Grignard Carboxylation | 2-Cyclopropylfuran-3-bromide, Mg, CO₂, acid workup | High regioselectivity, direct acid formation | Sensitive to moisture and functional groups | 60–85 |
| Cyclopropanation + Functionalization | Alkene-furan precursor, Zn, halogenated reagents, DMF, acetic anhydride | Stereospecific cyclopropane introduction | Multi-step, requires control of stereochemistry | 25–50 |
| Nitrile Hydrolysis | Alkyl halide, NaCN, acidic/basic hydrolysis | Stable intermediates, versatile | Toxic cyanide handling, multi-step | 50–75 |
| Ester Hydrolysis | Ester intermediate, acid/base hydrolysis | Mild conditions, simple purification | Requires prior ester synthesis | 70–90 |
| Acyl Chloride Hydrolysis | Acyl chloride, water | High reactivity, fast conversion | Requires handling reactive intermediates | 80–95 |
Research Findings and Mechanistic Insights
- The carboxylation of Grignard reagents to form carboxylic acids proceeds via nucleophilic attack on electrophilic CO₂, forming a magnesium carboxylate intermediate. Acidic workup then liberates the free acid.
- Cyclopropanation reactions involving halogenated reagents and metallic zinc in DMF provide stereoselective routes to cyclopropane carboxylic acid derivatives, with acetic anhydride facilitating dehydration steps to finalize the acid structure.
- Hydrolysis of nitriles is a classical method that extends the carbon chain by one carbon and is useful for synthesizing carboxylic acids from alkyl halides via cyanide intermediates.
- Conversion of carboxylic acids to acyl chlorides using SOCl₂, PCl₃, or PCl₅ is efficient, with thionyl chloride favored in laboratory settings due to gaseous by-products simplifying purification.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylfuran-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of this compound derivatives with higher oxidation states.
Reduction: Formation of cyclopropyl-substituted furan derivatives with reduced functional groups.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-cyclopropylfuran-3-carboxylic acid is C8H8O3. Its structure features a furan ring with a cyclopropyl group and a carboxylic acid functional group. The compound can be represented by the following structural formula:
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of furan-3-carboxylic acid, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can be effective against various microorganisms, making them potential candidates for developing new antibiotics or antifungal agents .
Analgesic and Anti-inflammatory Effects
There is emerging evidence suggesting that compounds similar to this compound may possess analgesic and anti-inflammatory properties. These effects are particularly valuable in the development of new therapeutic agents for pain management and inflammatory diseases .
Agrochemical Applications
Insecticidal Properties
The compound has been explored for its insecticidal properties. Research indicates that furan derivatives can serve as effective insecticides, providing an environmentally friendly alternative to traditional chemical pesticides . The synthesis of furan-3-carboxamide derivatives from this compound has shown promising results in enhancing germicidal and insecticidal efficacy, indicating potential applications in agriculture .
Polymer Science
Stabilizers for Organic Polymers
this compound has been identified as a potential stabilizer for organic polymers, particularly in enhancing their resistance to degradation caused by light and heat. The incorporation of this compound into polymer formulations can improve the longevity and performance of materials used in various applications, such as packaging and construction .
Case Studies
Mechanism of Action
2-Cyclopropylfuran-3-carboxylic acid is similar to other furan derivatives, such as 2,5-dimethylfuran-3-carboxylic acid and 2-ethylfuran-3-carboxylic acid. its unique cyclopropyl group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the cyclopropyl group can influence the compound's stability, reactivity, and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
4-Formylfuran-2-carboxylic Acid
- Structure : Substitutes the cyclopropyl group with a formyl (-CHO) group at the furan’s 4-position.
- Key Differences :
- The absence of a strained cyclopropane ring reduces steric hindrance but may decrease metabolic stability compared to the cyclopropyl analogue.
- The formyl group introduces electrophilic reactivity, making it more prone to nucleophilic addition reactions.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Replaces the furan core with a pyrimidine ring, featuring chlorine and methyl substituents.
- The chloro and methyl groups influence electronic properties, altering reactivity in cross-coupling reactions.
- Applications : Likely serves as a pharmaceutical intermediate, though specific data are sparse .
Chicoric Acid
- Structure : A caffeoyl-substituted tartaric acid (C₂₂H₁₈O₁₂), unrelated to furans but sharing carboxylic acid functionality.
- Key Differences: The conjugated diene and phenolic hydroxyl groups confer antioxidant properties, unlike the neutral furan-carboxylic acid system. Established pharmacological roles (e.g., immunomodulation in Echinacea purpurea) contrast with the understudied 2-cyclopropylfuran derivative .
Functional Analogues
4-Cyclopropyl-2-methylpyrimidine-5-carboxylic Acid
5-(Trifluoromethyl)isoxazole-3-carboxylic Acid
- Structure : Features a trifluoromethyl group on an isoxazole ring.
- Key Differences :
Research Findings and Implications
- Electronic Effects: Cyclopropane’s ring strain in this compound may enhance reactivity in ring-opening reactions, a property absent in non-cyclopropane analogues like 4-formylfuran-2-carboxylic acid .
- Solubility and Bioavailability : Pyrimidine and isoxazole derivatives generally exhibit higher aqueous solubility than furan-carboxylic acids due to nitrogen’s polarity, suggesting better pharmacokinetic profiles .
- Toxicity Gaps : Unlike chicoric acid, which has validated safety profiles in food and cosmetics, this compound lacks ecological or toxicological data, necessitating caution in handling .
Biological Activity
2-Cyclopropylfuran-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and implications in various fields such as medicine and agriculture.
1. Synthesis of this compound
The compound can be synthesized through various methods, typically involving the cyclization of substituted furan derivatives with carboxylic acid functionalities. The synthetic routes often focus on optimizing yield and purity while minimizing by-products.
2.1 Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various plant pathogenic bacteria, demonstrating effectiveness in inhibiting growth and biofilm formation. The compound showed effective inhibition with EC50 values ranging from 26.64 μg/mL to 40.73 μg/mL against pathogens such as Acidovorax citrulli and Ralstonia solanacearum .
Table 1: Antimicrobial Activity Against Plant Pathogens
| Pathogen | EC50 (μg/mL) |
|---|---|
| Acidovorax citrulli | 26.64 |
| Ralstonia solanacearum | 30.00 |
| Xanthomonas axonopodis | 35.50 |
| Dickeya zeae | 40.73 |
The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of extracellular polysaccharide production, which are critical for biofilm formation .
2.2 Anticancer Activity
In addition to its antimicrobial effects, there are indications that this compound may possess anticancer properties. Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation in vitro, particularly against various human cancer cell lines .
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 4.85 |
| HeLa | 0.75 |
| A549 | 21.2 |
These findings highlight the potential for developing this compound as a therapeutic agent in cancer treatment.
3.1 In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against specific strains of bacteria and cancer cells. For example, a study published in Frontiers indicated that the compound significantly reduced bacterial motility and biofilm formation .
3.2 In Vivo Studies
In vivo experiments have also been conducted to evaluate the protective effects of this compound against plant diseases, showing promising results comparable to conventional treatments like thiodiazole copper .
4. Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for further research in both antimicrobial and anticancer applications. Future studies should focus on elucidating the precise mechanisms behind its biological activities, optimizing its synthesis for higher yields, and exploring its potential as a lead compound in drug development.
Continued exploration into derivatives and modifications of this compound could enhance its efficacy and broaden its application across different fields, including pharmaceuticals and agriculture.
Q & A
Q. What are the recommended synthetic routes for 2-cyclopropylfuran-3-carboxylic acid, and what challenges arise during cyclopropane group introduction?
- Methodological Answer : Cyclopropane rings are typically introduced via [2+1] cycloaddition reactions or Suzuki-Miyaura coupling using cyclopropyl boronic acids. For furan derivatives, coupling at the 2-position requires regioselective catalysis (e.g., Pd(PPh₃)₄) to avoid steric hindrance from the carboxylic acid group . Common challenges include:
- Ring strain : Cyclopropane’s instability under acidic/basic conditions may require inert atmospheres or low temperatures.
- Side reactions : Competing decarboxylation or furan ring opening, mitigated by protecting the carboxylic acid with methyl esters .
Example protocol:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclopropane coupling | Cyclopropyl boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–70 | ≥95% |
| Deprotection | LiOH, THF/H₂O, RT | 85–90 | ≥98% |
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal stability : TGA/DSC to determine decomposition temperatures (e.g., cyclopropane ring rupture ~150°C) .
- Photostability : UV-Vis spectroscopy under light exposure (λ = 254–365 nm) to detect furan ring degradation.
- Humidity sensitivity : Karl Fischer titration for water uptake; store desiccated at 2–8°C to prevent hydrolysis .
Data from analogous compounds (e.g., 5-formylfuran-3-carboxylic acid) suggest:
| Condition | Degradation (%) at 30 days |
|---|---|
| 25°C, dry | <5 |
| 25°C, 60% RH | 15–20 |
| 40°C, dry | 10–12 |
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Based on GHS/CLP classifications for similar furan-carboxylic acids:
- PPE : Nitrile gloves, lab coat, and sealed goggles (skin/eye corrosion risk) .
- Ventilation : Fume hoods for synthesis steps involving volatile intermediates (e.g., cyclopropane gas).
- First aid : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .
Toxicity data gaps necessitate treating the compound as a Category 1B carcinogen (precautionary principle) .
Advanced Research Questions
Q. How can computational modeling optimize the regioselectivity of cyclopropane functionalization in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution to guide functionalization:
- Electrophilic substitution : Cyclopropane’s σ-orbital donates electron density to the furan ring, favoring electrophilic attack at the 5-position .
- Steric maps : Molecular mechanics (MMFF94) identify accessible reaction sites (e.g., cyclopropane’s C1 vs. C2 for nucleophilic addition).
Example output:
| Site | Activation Energy (kcal/mol) | Selectivity Factor |
|---|---|---|
| C1 | 22.3 | 1.8 |
| C2 | 28.7 | 1.0 |
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often stem from:
- Purity variance : HPLC-MS to verify >95% purity; impurities (e.g., decarboxylated byproducts) skew bioactivity .
- Solvent effects : DMSO vs. aqueous buffers alter compound aggregation; use dynamic light scattering (DLS) to confirm solubility.
Case study: Re-evaluating conflicting cytotoxicity
| Study | Purity (%) | Solvent | IC₅₀ (μM) |
|---|---|---|---|
| A | 88 | DMSO | 12.5 |
| B | 99 | PBS | 45.2 |
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Cyclopropane’s ring strain (≈27 kcal/mol) increases electrophilicity of the adjacent carbonyl group:
- Kinetics : Pseudo-first-order rate constants (k₁) for amidation are 3× higher vs. non-cyclopropyl analogs.
- Mechanism : Ring strain stabilizes tetrahedral intermediates, confirmed by ¹³C NMR tracking .
Comparative reactivity:
| Derivative | k₁ (M⁻¹s⁻¹) | ΔG‡ (kcal/mol) |
|---|---|---|
| Cyclopropyl | 0.45 | 18.2 |
| Methyl | 0.15 | 22.7 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
